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Compound of Interest

Compound Name: 1,2'-O-dimethylguanosine

Cat. No.: B13856825 Get Quote

Introduction
This document provides a detailed protocol for the chemical synthesis of 1,2'-O-
dimethylguanosine phosphoramidite, a key building block for the incorporation of this

modified nucleoside into oligonucleotides via solid-phase synthesis. The presence of a methyl

group at the N1 position of guanine and at the 2'-hydroxyl of the ribose sugar can impart unique

structural and functional properties to RNA molecules. These modifications can influence base

pairing, protect against nuclease degradation, and modulate interactions with proteins and

other nucleic acids, making them valuable tools for therapeutic and research applications in the

fields of antisense oligonucleotides, siRNAs, and RNA-based drug development.

The synthesis involves a multi-step process commencing with the protection of the 5'-hydroxyl

and exocyclic N2-amino groups of 2'-O-methylguanosine, followed by the selective methylation

of the N1 position of the guanine base, and concluding with the phosphitylation of the 3'-

hydroxyl group to yield the final phosphoramidite monomer.
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Step Reaction
Key
Reagents

Reaction
Time

Temperat
ure

Isolated
Yield (%)

Referenc
e(s)

1
5'-O-DMT

Protection

2'-O-

methylgua

nosine,

4,4'-

Dimethoxyt

rityl

chloride

(DMT-Cl),

Anhydrous

Pyridine

Completion

(monitored

by TLC)

Room

Temperatur

e

~85-95% [1]

2
N2-

Acylation

5'-O-DMT-

2'-O-

methylgua

nosine,

Isobutyric

anhydride,

TMS-Cl

Completion

(monitored

by TLC)

Ice Bath to

Room

Temp.

~80-90% [1]

3
N1-

Methylation

5'-O-DMT-

N2-

isobutyryl-

2'-O-

methylgua

nosine,

Methyl

iodide,

NaOH

25 minutes

Room

Temperatur

e

82% [2]

4 3'-O-

Phosphityl

ation

5'-O-DMT-

N2-

isobutyryl-

N1-methyl-

2'-O-

methylgua

nosine, 2-

1.5 hours Room

Temperatur

e

86% [1]
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diisopropyl
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Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-
methylguanosine
This protocol details the protection of the 5'-hydroxyl and N2-amino groups of 2'-O-

methylguanosine.

Materials:

2'-O-methylguanosine

Anhydrous Pyridine

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Trimethylsilyl chloride (TMS-Cl)

Isobutyric anhydride

Ammonia solution

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:
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Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove

residual water. Dissolve the dried residue in anhydrous pyridine and add TMS-Cl. Stir the

reaction at room temperature until complete as monitored by Thin Layer Chromatography

(TLC).[1]

Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Allow the

reaction to stir until the acylation is complete.[1]

Deprotection of Silyl Groups: Quench the reaction by the addition of water, followed by an

ammonia solution. Stir the mixture at room temperature to facilitate the removal of the silyl

protecting groups.[1]

DMT Protection: After an appropriate aqueous workup, dissolve the resulting N2-isobutyryl-

2'-O-methylguanosine in anhydrous pyridine. Add DMT-Cl to the solution and stir at room

temperature until the reaction is complete.[1]

Purification: Quench the reaction with methanol and evaporate the solvent under reduced

pressure. The crude product is then purified by silica gel column chromatography using a

dichloromethane/methanol gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

[1]

Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-1-
methyl-2'-O-methylguanosine
This protocol describes the selective N1-methylation of the protected guanosine derivative.

This procedure is adapted from a method for N1-alkylation of a guanosine phosphoramidite

under phase-transfer conditions.[2]

Materials:

5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

Dichloromethane (CH2Cl2)

Aqueous Sodium Hydroxide (NaOH)

Methyl Iodide
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in

dichloromethane. Add an aqueous solution of sodium hydroxide to the mixture.

Methylation: Add methyl iodide (10 equivalents) to the biphasic mixture and stir vigorously at

room temperature for 25 minutes. Monitor the reaction progress by TLC.[2]

Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate

solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium

sulfate.

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product

by flash column chromatography on silica gel to isolate the desired 5'-O-DMT-N2-isobutyryl-

1-methyl-2'-O-methylguanosine.[2]

Protocol 3: Synthesis of 1,2'-O-dimethylguanosine
Phosphoramidite
This protocol outlines the final phosphitylation step to generate the desired phosphoramidite

monomer.

Materials:

5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

Anhydrous Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane, Ethyl Acetate, and Triethylamine for chromatography

Procedure:

Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-

methylguanosine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

Add DIPEA, followed by the slow addition of 2-cyanoethyl N,N-

diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 1.5 hours or until

completion is confirmed by TLC.[1]

Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate

the organic layer, wash with brine, and then dry over anhydrous sodium sulfate.[1]

Purification: Concentrate the organic layer under reduced pressure. The crude product is

purified by flash column chromatography on silica gel using a gradient of hexane/ethyl

acetate containing a small percentage of triethylamine to yield the final 1,2'-O-
dimethylguanosine phosphoramidite.[1] The purified product should be stored under an

inert atmosphere at low temperatures to prevent degradation.

Mandatory Visualization

Synthesis of 1,2'-O-dimethylguanosine Phosphoramidite Application

2'-O-methylguanosine 5'-O-DMT Protection
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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